Cas no 139548-02-0 (3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one)

3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one structure
139548-02-0 structure
Nome del prodotto:3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one
Numero CAS:139548-02-0
MF:C17H18N2O3
MW:298.336424350739
CID:1275149
PubChem ID:126544

3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one
    • 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)-1H-pyridin-2-one
    • DTXSID60161085
    • L-698,680
    • 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-hydroxymethyl-2(1H)-pyridinone
    • 3-(2-(2-BENZOXAZOLYL)ETHYL)-5-ETHYL-6-(HYDROXYMETHYL)-2(1H)-PYRIDINONE
    • 2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-
    • L 698680
    • UNII-691N7N7EK2
    • OOWYYMHQCRLNSR-UHFFFAOYSA-N
    • 691N7N7EK2
    • 3-(2-(Benzoxazol-2-yl)ethyl)-5-ethyl-6-hydroxymethylpyridin-2-(1H)-one
    • 3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-(hydroxymethyl)pyridin-2(1H)-one
    • L-698680
    • SCHEMBL9449230
    • 139548-02-0
    • 3-(2-(benzoxazol-2-yl)ethyl)-5- ethyl-6-hydroxymethylpyridin-2-(1H)-one
    • AKOS040752327
    • L 698,680
    • Inchi: InChI=1S/C17H18N2O3/c1-2-11-9-12(17(21)19-14(11)10-20)7-8-16-18-13-5-3-4-6-15(13)22-16/h3-6,9,20H,2,7-8,10H2,1H3,(H,19,21)
    • Chiave InChI: OOWYYMHQCRLNSR-UHFFFAOYSA-N
    • Sorrisi: CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3O2)CO

Proprietà calcolate

  • Massa esatta: 298.13184
  • Massa monoisotopica: 298.132
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 498
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 75.4Ų

Proprietà sperimentali

  • Densità: 1.222
  • Punto di ebollizione: 561.2°C at 760 mmHg
  • Punto di infiammabilità: 293.2°C
  • Indice di rifrazione: 1.598
  • PSA: 75.36
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd